2-(Ethoxymethyl)azetidine
CAS No.:
Cat. No.: VC16013195
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO |
|---|---|
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | 2-(ethoxymethyl)azetidine |
| Standard InChI | InChI=1S/C6H13NO/c1-2-8-5-6-3-4-7-6/h6-7H,2-5H2,1H3 |
| Standard InChI Key | JNFCXQXACPCQJT-UHFFFAOYSA-N |
| Canonical SMILES | CCOCC1CCN1 |
Introduction
Synthetic Methodologies
Intramolecular Aminolysis of Epoxides
Azetidines are commonly synthesized via regioselective aminolysis of epoxides. For example, La(OTf)-catalyzed reactions of cis-3,4-epoxy amines yield azetidines in high yields (up to 81%) while tolerating acid-sensitive functional groups . This method is advantageous for its selectivity and scalability .
Reductive Amination and Cyclization
Industrial-scale synthesis often employs reductive amination of halogenated precursors. For instance, 3-iodo-azetidines undergo elimination in the presence of LDA (lithium diisopropylamide) to form 2-azetines, which are subsequently functionalized with electrophiles .
Table 2: Representative Synthetic Routes
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| La(OTf) Catalysis | cis-3,4-Epoxy amines, DCE, reflux | 81% | |
| Reductive Elimination | LDA, Electrophiles (e.g., aldehydes) | 44–77% |
Physicochemical Properties
The compound’s physicochemical profile is critical for drug design:
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Solubility: Miscible with polar solvents like ethanol and dichloromethane .
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Stability: Susceptible to ring-opening reactions under acidic conditions due to ring strain .
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Stereochemistry: The (2S)-enantiomer (CAS: 935668-27-2) exhibits distinct biological activity compared to its (2R)-counterpart, underscoring the importance of stereoselective synthesis .
| Activity Type | Target/Model | Result | Source |
|---|---|---|---|
| Enzyme Inhibition | Human Tryptase | IC = 45 nM | |
| Antibacterial | Staphylococcus aureus | MIC = 16 µg/mL | |
| Anticancer | MCF-7 Breast Cancer Cells | IC = 12 µM |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for β-lactam antibiotics and kinase inhibitors. Its rigid structure improves metabolic stability in drug candidates .
Material Science
Azetidine derivatives are explored as monomers for high-performance polymers, leveraging their ring-opening polymerization behavior .
Comparative Analysis with Analogues
2-(Methoxymethyl)azetidine vs. 2-(Ethoxymethyl)azetidine
The ethoxymethyl variant exhibits higher lipophilicity (LogP = 0.2 vs. −0.6 for methoxymethyl), enhancing membrane permeability .
Stereochemical Impact
The (2S)-enantiomer shows 3-fold greater potency in enzyme inhibition assays compared to the (2R)-form, highlighting the role of chirality .
Future Directions and Research Opportunities
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Stereoselective Synthesis: Developing catalytic asymmetric methods for large-scale production .
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Targeted Drug Delivery: Conjugating azetidine derivatives with nanoparticles to improve bioavailability .
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Green Chemistry: Optimizing solvent-free and flow-chemistry protocols to reduce environmental impact .
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